molecular formula C12H14F3NO4S B1305667 3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid CAS No. 250714-85-3

3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid

Cat. No. B1305667
CAS RN: 250714-85-3
M. Wt: 325.31 g/mol
InChI Key: KVNFXYSAEPLUHG-UHFFFAOYSA-N
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Description

The compound "3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid" is not directly mentioned in the provided papers. However, the papers do discuss related chemical reactions and compounds that could be relevant to the synthesis and behavior of the compound . For instance, the Friedel-Crafts reactions are a key class of reactions that involve the alkylation or acylation of aromatic rings, which could be pertinent to the synthesis of the benzene ring component of the target compound .

Synthesis Analysis

The synthesis of compounds related to "3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid" could potentially involve Friedel-Crafts reactions. Paper describes the Friedel-Crafts alkylation of benzene with an optically active oxetane, which could be analogous to the introduction of the trifluoromethylbenzenesulfonamido group onto a benzene ring. Paper discusses Friedel-Crafts sulfonylation in ionic liquids, which could be a method to introduce a sulfonyl group onto an aromatic ring, a key step in synthesizing the target compound.

Molecular Structure Analysis

The molecular structure of "3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid" would include a benzene ring substituted with a trifluoromethyl group and a sulfonylamido group, as well as a butanoic acid moiety. The papers provided do not directly analyze the molecular structure of this compound, but the stereochemistry of related reactions is discussed in paper , which could influence the final stereochemistry of the target compound.

Chemical Reactions Analysis

The chemical reactions involving the target compound could include its formation via Friedel-Crafts reactions as well as its potential reactions with other reagents. Paper describes the use of trifluoromethanesulfonic anhydride in combination with 1-benzenesulfinyl piperidine to activate thioglycosides, which suggests that trifluoromethanesulfonic anhydride could be a reagent in modifying the sulfonyl group of the target compound. Paper discusses the addition of benzenesulfinic acid to quinones, which could be relevant to reactions involving the sulfonyl group on the benzene ring of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid" would likely include high reactivity due to the presence of the sulfonylamido group and the acidity of the butanoic acid moiety. The presence of the trifluoromethyl group could confer additional chemical stability and influence the compound's electronic properties. While the papers provided do not discuss the physical properties of the exact compound, they do provide insights into the reactivity of similar compounds, which could be extrapolated to predict the behavior of the target compound .

properties

IUPAC Name

3-methyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO4S/c1-7(2)10(11(17)18)16-21(19,20)9-5-3-4-8(6-9)12(13,14)15/h3-7,10,16H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNFXYSAEPLUHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379580
Record name N-[3-(Trifluoromethyl)benzene-1-sulfonyl]valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26724244
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid

CAS RN

250714-85-3
Record name N-[3-(Trifluoromethyl)benzene-1-sulfonyl]valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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